3-(2-Methoxyphenyl)prop-2-YN-1-amine
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Overview
Description
3-(2-Methoxyphenyl)prop-2-YN-1-amine is an organic compound with the molecular formula C10H11NO It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a prop-2-yn-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)prop-2-YN-1-amine typically involves the reaction of 2-methoxybenzaldehyde with propargylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)prop-2-YN-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated derivatives or other substituted compounds .
Scientific Research Applications
3-(2-Methoxyphenyl)prop-2-YN-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)prop-2-YN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)prop-2-YN-1-amine: Similar in structure but with the methoxy group at a different position.
3-(4-Methoxyphenyl)prop-2-YN-1-amine: Another isomer with the methoxy group at the para position.
3-(2-Hydroxyphenyl)prop-2-YN-1-amine: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
3-(2-Methoxyphenyl)prop-2-YN-1-amine is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C10H11NO |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C10H11NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,8,11H2,1H3 |
InChI Key |
ZCULBZXHNKNODR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C#CCN |
Origin of Product |
United States |
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